Molecular Weight and Formula Differentiation from Oxolane-3-sulfonyl Chloride
Oxolan-3-ylmethanesulfonyl chloride (C5H9ClO3S, MW 184.64) differs from oxolane-3-sulfonyl chloride (C4H7ClO3S, MW 170.61) by the presence of a methylene (-CH2-) spacer between the tetrahydrofuran ring and the sulfonyl chloride group . This structural distinction yields a molecular weight difference of 14.03 g/mol, corresponding precisely to one CH2 unit, and alters the compound's topological polar surface area (tPSA) to 51.8 Ų with XLogP3 of 0.6 . The methylene spacer provides greater conformational flexibility at the sulfonylation site compared to the directly attached sulfonyl chloride group in the oxolane-3-sulfonyl chloride analog .
| Evidence Dimension | Molecular weight and structural composition |
|---|---|
| Target Compound Data | C5H9ClO3S; MW = 184.64 g/mol; tPSA = 51.8 Ų; XLogP3 = 0.6 |
| Comparator Or Baseline | Oxolane-3-sulfonyl chloride (CAS 1207346-29-9): C4H7ClO3S; MW = 170.61 g/mol |
| Quantified Difference | ΔMW = +14.03 g/mol (+8.2%) corresponding to one CH2 spacer unit |
| Conditions | Molecular formula and structural comparison based on established chemical identifiers |
Why This Matters
The methylene spacer provides distinct spatial geometry and conformational flexibility at the reactive sulfonyl chloride site, enabling different steric outcomes in sulfonamide and sulfonate ester formation compared to directly ring-attached sulfonyl chlorides.
